2-(1-Sulfanylcyclohexyl)acetic acid

Description

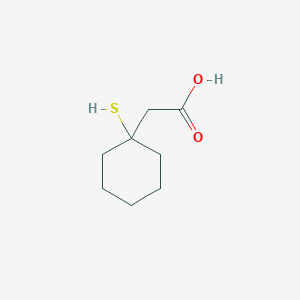

2-(1-Sulfanylcyclohexyl)acetic acid is an organosulfur compound featuring a cyclohexane ring substituted with a sulfanyl (–SH) group at the 1-position, linked to an acetic acid moiety. The cyclohexyl group confers conformational rigidity, while the thiol (–SH) group may participate in redox reactions or metal coordination. Applications could span biochemical research, pharmaceutical intermediates, or materials science, depending on functional group interactions .

Properties

CAS No. |

108330-39-8 |

|---|---|

Molecular Formula |

C8H14O2S |

Molecular Weight |

174.26 g/mol |

IUPAC Name |

2-(1-sulfanylcyclohexyl)acetic acid |

InChI |

InChI=1S/C8H14O2S/c9-7(10)6-8(11)4-2-1-3-5-8/h11H,1-6H2,(H,9,10) |

InChI Key |

ONFANJHTZUJAMZ-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)(CC(=O)O)S |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)S |

Other CAS No. |

108330-39-8 |

Synonyms |

3-Mca 3-mercapto-3,3-cyclopentamethylenepropionic acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

2-Hydroxy-2,2-diphenylacetic Acid (Benzilic Acid)

- Molecular Formula : C₁₄H₁₂O₃

- Key Features : Two phenyl groups and a hydroxyl (–OH) substituent on the acetic acid backbone.

- The hydroxyl group enhances hydrogen bonding, improving solubility in polar solvents compared to the sulfanyl analog. Benzilic acid is historically significant in rearrangements and as a precursor in organic synthesis .

2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid

- Molecular Formula: C₁₀H₁₇NO₃

- Key Features : Cyclohexyl group with an acetamide (–NH–CO–CH₃) side chain.

- Unlike the sulfanyl group, the amide is less prone to oxidation, enhancing stability in aqueous environments .

2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid

- Molecular Formula : C₁₉H₂₄O₃S

- Key Features : Benzofuran core with cyclohexyl and isopropylsulfanyl (–S–iPr) groups.

- Comparison : The aromatic benzofuran system enables π-π interactions and UV absorption, while the thioether (–S–) group contributes to lipophilicity. Unlike the thiol (–SH) in the target compound, the thioether is less acidic and more stable, favoring structural integrity in hydrophobic environments .

2-[(1R,4R)-1,4-Dihydroxycyclohexyl]acetic Acid

- Molecular Formula : C₈H₁₄O₄

- Key Features : Cyclohexane ring with two hydroxyl (–OH) groups.

- Comparison: The dihydroxy substitution significantly increases polarity and water solubility.

2-((1-Benzylcyclohexyl)oxy)acetic Acid

- Molecular Formula : C₁₅H₂₀O₃

- Key Features : Benzyl ether (–O–CH₂C₆H₅) attached to the cyclohexyl group.

- Comparison : The ether linkage reduces acidity compared to thiols, while the benzyl group enhances lipophilicity. This compound may serve as a pharmaceutical intermediate, leveraging the ether’s metabolic stability .

Physicochemical Properties

| Compound | Molecular Weight | Key Functional Groups | Solubility Trends | Acidity (pKa Estimate) |

|---|---|---|---|---|

| 2-(1-Sulfanylcyclohexyl)acetic acid | ~188.28 (C₈H₁₂O₂S) | –SH, –COOH | Moderate (polar solvents) | ~3.5 (–COOH), ~10 (–SH) |

| 2-Hydroxy-2,2-diphenylacetic acid | 228.24 | –OH, –COOH, 2×Ph | Low (non-polar solvents) | ~2.5 (–COOH), ~14 (–OH) |

| 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid | 199.25 | –NH–CO–, –COOH | High (aqueous buffers) | ~4.5 (–COOH) |

| 2-[(1R,4R)-1,4-Dihydroxycyclohexyl]acetic acid | 174.19 | 2×–OH, –COOH | High (polar solvents) | ~3.0 (–COOH), ~12 (–OH) |

Notes:

- The sulfanyl group’s lower acidity (pKa ~10) compared to hydroxyl (–OH) groups reduces proton donation but enables thiol-disulfide exchange.

- Benzofuran derivatives (e.g., ) exhibit lower solubility due to aromatic stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.